molecular formula C19H19N3O2 B138256 2-Keto Zolpidem CAS No. 400038-68-8

2-Keto Zolpidem

Numéro de catalogue: B138256
Numéro CAS: 400038-68-8
Poids moléculaire: 321.4 g/mol
Clé InChI: WJEFEBYRIBQJRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Keto Zolpidem is a degradation product of zolpidem, a well-known sedative-hypnotic drug used primarily for the treatment of insomnia Zolpidem is classified as an imidazopyridine and is known for its rapid onset and short duration of action

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of oxozolpidem typically involves the oxidative degradation of zolpidem. This can be achieved through various methods, including photodegradation and chemical oxidation. For instance, zolpidem can be exposed to ultraviolet light in the presence of a photocatalyst such as tin(II) tungstate nanoparticles. This process leads to the formation of oxozolpidem along with other degradation products .

Industrial Production Methods

While oxozolpidem is not produced on an industrial scale due to its nature as a degradation product, the methods used for its preparation in research settings can be adapted for larger-scale production if needed. The use of optimized reaction conditions, such as controlled UV irradiation and the presence of specific photocatalysts, can enhance the yield and purity of oxozolpidem.

Analyse Des Réactions Chimiques

Types of Reactions

2-Keto Zolpidem undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other degradation products.

    Reduction: Although less common, reduction reactions can potentially revert oxozolpidem to its parent compound or other intermediates.

    Substitution: Substitution reactions can occur at specific sites on the oxozolpidem molecule, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed depending on the desired substitution product.

Major Products Formed

The major products formed from the reactions of oxozolpidem include zolpacid, zolpaldehyde, and zolpyridine .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of oxozolpidem is not as well-studied as that of zolpidem. it is believed to interact with similar molecular targets, such as the gamma-aminobutyric acid type A (GABA-A) receptors. By binding to these receptors, oxozolpidem may exert sedative effects, although its potency and efficacy are likely different from those of zolpidem .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness of 2-Keto Zolpidem

This compound is unique due to its specific formation pathway and its potential applications in studying the degradation of zolpidem. Its chemical properties and reactions provide valuable insights into the stability and behavior of zolpidem under various conditions.

Activité Biologique

2-Keto Zolpidem, a derivative of the widely used hypnotic agent Zolpidem, has garnered interest due to its biological activity, particularly its interaction with gamma-aminobutyric acid (GABA) receptors. This article explores the compound's mechanisms, effects, and relevant case studies, providing a comprehensive overview of its biological activity.

This compound functions primarily as an agonist at the benzodiazepine-1 receptor subtype , enhancing GABAergic activity. This action results in increased inhibitory neurotransmission, which contributes to its sedative and anxiolytic effects. The compound's ability to suppress neuronal activity in specific brain regions has been documented, indicating its potential therapeutic applications in treating anxiety and sleep disorders.

Pharmacokinetics and Metabolism

The metabolism of this compound involves several pathways similar to those of its parent compound, Zolpidem. It is primarily metabolized by hepatic cytochrome P450 enzymes, particularly CYP3A4. The pharmacokinetic profile reveals that this compound is rapidly absorbed and exhibits significant protein binding (approximately 92.5%). Its volume of distribution ranges from 0.54 to 0.68 L/kg in humans .

Comparative Analysis of Related Compounds

The following table summarizes the properties and biological activities of compounds related to this compound:

CompoundDescriptionUnique Features
Zolpidem Parent compound known for sedative-hypnotic effectsDirectly acts on GABA receptors
Zolpacid Degradation product of ZolpidemDifferent metabolic pathway
Zolpaldehyde Formed through oxidative degradationIntermediate product with distinct properties
Zolpyridine Another degradation productUnique structural modifications

The uniqueness of this compound lies in its specific formation pathway and potential applications in studying drug stability and degradation processes.

Chronic Abuse Case Report

A notable case study involved a patient with severe chronic abuse of Zolpidem over ten years, consuming up to 6,000 mg/day. This case highlighted the potential for dependence and withdrawal symptoms associated with high doses of Zolpidem, including anxiety, irritability, and amnesia. Following detoxification with diazepam and clonazepam, the patient's condition stabilized after two months . This case emphasizes the importance of monitoring dosage and managing withdrawal symptoms effectively.

Hallucinations Induced by Zolpidem

Another case reported a 20-year-old patient who experienced brief hallucinations after taking Zolpidem. The treatment was adjusted by replacing Zolpidem with alprazolam, leading to an improvement in her condition without further psychotic episodes. This instance illustrates the need for careful management of side effects associated with GABAergic drugs like Zolpidem .

Research Findings

Recent studies have focused on the interactions of this compound with various cellular processes and its influence on drug metabolism. Research indicates that it enhances GABAergic activity similar to Zolpidem while potentially interacting with enzymes involved in pharmacokinetics. Additionally, investigations into its neuroprotective properties suggest that it may promote neuronal recovery following injury .

Propriétés

IUPAC Name

N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-5-8-14(9-6-12)16-17(18(23)19(24)21(3)4)22-11-13(2)7-10-15(22)20-16/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEFEBYRIBQJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C(=O)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193069
Record name Oxozolpidem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400038-68-8
Record name Oxozolpidem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400038688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxozolpidem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXOZOLPIDEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ19696I5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Keto Zolpidem
Reactant of Route 2
Reactant of Route 2
2-Keto Zolpidem
Reactant of Route 3
Reactant of Route 3
2-Keto Zolpidem
Reactant of Route 4
Reactant of Route 4
2-Keto Zolpidem
Reactant of Route 5
Reactant of Route 5
2-Keto Zolpidem
Reactant of Route 6
Reactant of Route 6
2-Keto Zolpidem
Customer
Q & A

Q1: What are the degradation pathways of Zolpidem Tartrate and under what conditions is Oxozolpidem formed?

A1: Zolpidem Tartrate undergoes significant degradation under photolytic and acid/base hydrolytic conditions []. While the exact formation pathway of Oxozolpidem isn't detailed in the provided abstracts, the study identifies it as one of the four key degradation products observed []. This suggests that Oxozolpidem likely forms through oxidation of the Zolpidem Tartrate molecule. Further research is needed to elucidate the precise mechanism of its formation.

Q2: How are Zolpidem Tartrate and its degradation products, including Oxozolpidem, analyzed in a laboratory setting?

A2: Researchers employed a combination of Liquid Chromatography with Diode Array Detection (LC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify Zolpidem Tartrate and its degradation products []. An isocratic elution method on a Luna C18 column with a methanol-10 mM ammonium acetate mobile phase was utilized for separation []. The degradation products were further characterized by analyzing their mass fragmentation patterns using single quadrupole mass spectrometry [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.